
Allyl(chloromethyl)dimethylsilane
Vue d'ensemble
Description
Allyl(chloromethyl)dimethylsilane is a useful research compound. Its molecular formula is C6H13ClSi and its molecular weight is 148.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Mixed Allyl Vinyl Dimethylsilanes : A method for synthesizing mixed allyl vinyl dimethylsilanes, applied to create a dimethylsila analog of squalene, employs the sequential coupling of alkenylmetallics to (chloromethyl)dimethylchlorosilane (Prestwich & Wawrzeńczyk, 1989).
Electrophilic Reactions of Diallylsilanes : The reactions of (chloromethyl)methyldiallylsilanes with various acids and complex BF3·2AcОH have been studied, demonstrating diverse chemical processes like addition, expulsion of propene, and rearrangement (Suslova, Albanov & Shainyan, 2009).
Aluminum Chloride-Catalyzed Intramolecular Reactions : Allyl(chloromethyl)diorganosilanes undergo allyl rearrangement reactions with allylic inversion, demonstrating the utility in creating complex chemical structures (Jung et al., 2004).
Behavior with Alkoxides : Sodium methoxide's interaction with allyl(chloromethyl)dimethylsilane leads to displacement of chloride and migration of allyl groups, illustrating its reactivity with alkoxides (Sans & Shechter, 1985).
Catalytic Asymmetric Synthesis : Chiral allylsilanes have been synthesized through a rhodium-catalyzed asymmetric 1,4-addition, showing its use in creating stereoselectively controlled structures (Shintani et al., 2007).
Applications in Polymer Synthesis and Material Science
Synthesis of Organosilicon Polymers : The catalytic polymerization of allyl(4-ethynylphenyl)dimethylsilane using HfCl4 has been explored for synthesizing poly[dimethyl-(1,4-pentadienyl)phenylsilane], demonstrating its potential in polymer chemistry (Asao, Tomeba & Yamamoto, 2005).
Hydrosilylated Allyl-Silica Hybrid Monolithic Columns : The synthesis of organic-inorganic silica hybrid monolithic columns with allyl pendant and their subsequent modification via hydrosilylation reactions, showcases the utility in creating novel stationary phases for chromatographic applications (Li & Colón, 2009).
Additional Chemical Applications
Aminomercuration-Demercuration Route : this compound's reaction with aniline in THF in the presence of mercury acetate followed by reduction, provides a method for forming azasilacycloalkanes, illustrating its role in the synthesis of nitrogen-containing heterocycles (Voronkov et al., 1987).
Generation of Silafunctional Compounds : Allyl(diethylamino)dimethylsilane's metalation and reaction with aldehydes demonstrate its utility in synthesizing organosilicon compounds with potential applications in organic synthesis (Tamao, Nakajo & Ito, 1988).
Safety and Hazards
Mécanisme D'action
Target of Action
Allyl(chloromethyl)dimethylsilane is primarily involved in electrophilic substitution reactions . The primary targets of this compound are unsaturated silanes, specifically allyl- or vinylsilane .
Mode of Action
The compound interacts with its targets through an electrophilic attack . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity . The formation of the new carbon-carbon bond occurs at the γ position of allyl silanes .
Biochemical Pathways
The compound affects the electrophilic substitution pathway of unsaturated silanes . The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .
Pharmacokinetics
Its physical properties such as boiling point (63-66 °c/50 mmhg), density (0907 g/mL at 25 °C), and refractive index (n20/D 1449) have been reported .
Result of Action
The result of the compound’s action is the formation of new compounds through electrophilic substitution . For example, it can lead to the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates), useful synthons for organosilicon polymers .
Action Environment
The compound is sensitive to moisture . It is also flammable, indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The compound’s action, efficacy, and stability may be influenced by these environmental factors .
Analyse Biochimique
Biochemical Properties
Allyl(chloromethyl)dimethylsilane plays a significant role in biochemical reactions due to its ability to form stable carbon-silicon bonds. It interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it can act as a silylating agent, modifying hydroxyl groups in biomolecules, which can alter their reactivity and stability. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can enhance cell signaling pathways by modifying key proteins involved in signal transduction. This can lead to changes in gene expression and cellular metabolism. At higher concentrations, this compound may cause cytotoxic effects, including cell membrane disruption and apoptosis. These effects are mediated through its interaction with cellular proteins and lipids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive oxygen species, which can cause oxidative stress and damage to cellular components. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade in the presence of moisture and oxygen. Over time, its reactivity may decrease, leading to reduced efficacy in biochemical assays. Long-term exposure to this compound in in vitro studies has shown that it can cause cumulative damage to cellular structures, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can modulate metabolic pathways and enhance the activity of certain enzymes. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, leading to systemic toxicity and organ failure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence the activity of other enzymes and cofactors involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, leading to its distribution in various cellular compartments. Its interaction with binding proteins can also affect its bioavailability and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by its subcellular localization. For instance, its presence in the endoplasmic reticulum can affect protein folding and secretion, while its localization in mitochondria can influence cellular respiration and energy production. Post-translational modifications and targeting signals play a crucial role in directing the compound to specific organelles .
Propriétés
IUPAC Name |
chloromethyl-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHLOVCFFWGSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339494 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33558-75-7, 75422-66-1 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Allyl(chloromethyl)dimethylsilane interesting in terms of chemical reactivity?
A: this compound exhibits fascinating reactivity due to the presence of both an allyl group and a chloromethyl group attached to the silicon atom. This unique structure allows for a variety of transformations, including the potential for the allyl group to migrate from the silicon atom. This migration can lead to the formation of new carbon-carbon bonds, opening up avenues for the synthesis of more complex molecules. []
Q2: The paper mentions "unusual transformations" of allylsilanes. Can you elaborate on the specific reactions observed with this compound?
A: While the abstract provided doesn't detail the specific transformations, the research by Chernyak et al. [] likely explores reactions of this compound with N,N-Dichloroarenesulfonamides. These reactions could involve the chlorine atom from the chloromethyl group participating in substitution reactions or the allyl group undergoing addition reactions with the sulfonamide moiety. The "unusual" nature might refer to unexpected rearrangements, cyclization reactions, or the formation of novel silicon-containing heterocycles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


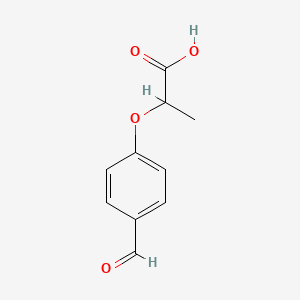
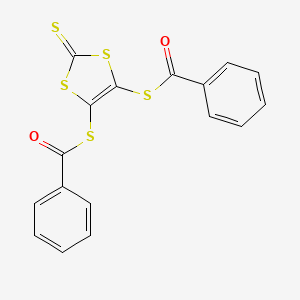
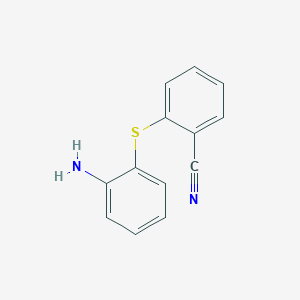
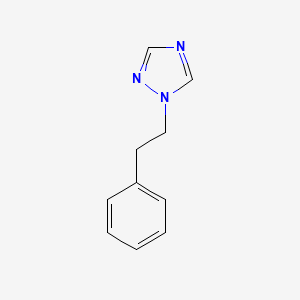


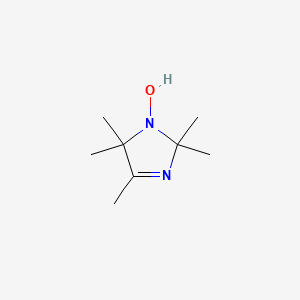
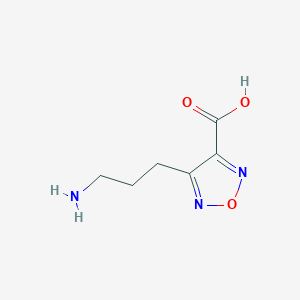
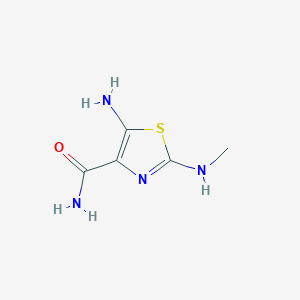
![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)


![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

